3,8-Dimethoxy Substitution Abolishes ERβ Agonist Functional Activity vs. 3,8-Dihydroxy (Urolithin A) in HTRF Coactivator Recruitment Assay
In the seminal ERβ agonist series by Sun et al. [1], the 3,8-dihydroxy analog (urolithin A) was identified as the minimal pharmacophore essential for activity in a homogeneous time-resolved fluorescence (HTRF) coactivator recruitment assay. The bis-hydroxyl at positions 3 and 8 was explicitly stated to be 'essential for activity' [1]. While the paper does not report the exact numerical IC₅₀ for the 3,8-dimethoxy analog, the clear SAR statement implies that the dimethoxy variant lacks this essential functional activity. This is consistent with the known requirement for hydrogen-bond donor capacity at these positions for ERβ agonism.
| Evidence Dimension | ERβ functional agonism (HTRF coactivator recruitment assay) |
|---|---|
| Target Compound Data | Not active (inferred from 'bis hydroxyl at positions 3 and 8 is essential for activity') [1] |
| Comparator Or Baseline | 3,8-Dihydroxybenzo[c]chromen-6-one (urolithin A): Active; compounds with ERβ potency <10 nM and >100-fold selectivity over ERα achieved with additional modifications [1] |
| Quantified Difference | Qualitative: active vs. inactive. Quantitative selectivity for active analogs: >100-fold ERβ/ERα. |
| Conditions | HTRF coactivator recruitment assay; ERα and ERβ binding and functional assays. |
Why This Matters
For researchers developing ERβ-selective ligands, procurement of the dimethoxy instead of the dihydroxy analog yields a functionally inert compound, making it unsuitable for positive control or lead optimization purposes.
- [1] Sun W, Cama LD, Birzin ET, Warrier S, Locco L, Mosley R, Hammond ML, Rohrer SP. 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists. Bioorg Med Chem Lett. 2006 Mar 15;16(6):1468-72. PMID: 16412638. View Source
